molecular formula C20H18N6O2S B2709450 Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706105-31-8

Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2709450
CAS No.: 1706105-31-8
M. Wt: 406.46
InChI Key: TXRDYKNDSQZLCY-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Biological Activity

Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Associated with significant pharmacological potential.
  • Piperidine group : Contributes to the overall stability and bioactivity.

The molecular formula of the compound is C20H18N6O2SC_{20}H_{18}N_{6}O_{2}S with a molecular weight of 406.5 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis : Compounds activating procaspase pathways have been shown to induce apoptosis in cancer cells. For instance, derivatives with similar structures have been reported to activate procaspase-3 leading to caspase activation and subsequent apoptotic cell death .
  • Cell Line Studies : In vitro studies demonstrated that certain benzothiazole derivatives possess selective cytotoxicity against cancer cell lines such as U937 (a leukemia cell line) and MCF-7 (breast cancer cell line). The IC50 values for these compounds were notably low, indicating potent activity .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound 8j5.2Procaspase activation
Compound 8k6.6Procaspase activation
PAC-1 (control)0.03Direct caspase activator

The mechanisms underlying the biological activity of benzo[d]thiazol derivatives include:

  • Caspase Activation : The activation of caspases is crucial for the apoptotic process. Studies have shown that compounds like 8j and 8k significantly activate caspase pathways in treated cells .
  • Metal Ion Chelation : Some studies suggest that the presence of specific donor sets in the molecular structure may facilitate metal ion chelation, which can further enhance anticancer activity by inhibiting enzymes that promote tumor growth .

Antimicrobial Activity

Beyond anticancer properties, compounds containing oxadiazole rings have demonstrated notable antimicrobial effects. For example:

  • Broad-Spectrum Activity : Research has shown that oxadiazole derivatives exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Candida albicans .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
Compound A32 μg/mLE. coli
Compound B16 μg/mLS. aureus
Compound C8 μg/mLC. albicans

Case Studies and Research Findings

Several case studies have illustrated the biological efficacy of compounds similar to benzo[d]thiazol derivatives:

  • Study on Apoptosis Induction : A study focused on a series of benzothiazole derivatives showed that compounds with specific structural features could effectively induce apoptosis in cancer cells by activating procaspase pathways .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of oxadiazole-containing compounds, demonstrating their potential as alternative agents against resistant bacterial strains .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c27-20(19-23-14-5-1-2-6-16(14)29-19)26-9-3-4-13(12-26)10-17-24-18(25-28-17)15-11-21-7-8-22-15/h1-2,5-8,11,13H,3-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRDYKNDSQZLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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